molecular formula C9H13Li B6307257 tert-Butylcyclopentadienyl-lithium CAS No. 50356-03-1

tert-Butylcyclopentadienyl-lithium

Cat. No. B6307257
CAS RN: 50356-03-1
M. Wt: 128.2 g/mol
InChI Key: JPXWDGHNZTWBHY-UHFFFAOYSA-N
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Description

Tert-Butylcyclopentadienyl-lithium, also known as tBuCpLi or TBPCLi, is an important organometallic compound . It has the empirical formula C9H13Li and a molecular weight of 128.14 .


Synthesis Analysis

The synthesis of highly substituted cyclopentadienes, such as tert-Butylcyclopentadienyl-lithium, involves methods for alkyl- and aryl-substituted cyclopentadienes, and functionalized cyclopentadienes . A specific synthesis method for tert-Butylcyclopentadienyl-lithium involves the reaction of 6,6-DIMETHYLFULVENE with Methyllithium .


Molecular Structure Analysis

The molecular structure of tert-Butylcyclopentadienyl-lithium is represented by the SMILES string [Li]C1 (C=CC=C1)C © ©C . The molecular formula is C9H13Li and the molecular weight is 128.14 .


Chemical Reactions Analysis

The chemical reactions involving tert-Butylcyclopentadienyl-lithium are complex and involve numerous influencing factors . For example, it has been used in the formation of half-sandwich metallocenes of late transition metals .


Physical And Chemical Properties Analysis

Tert-Butylcyclopentadienyl-lithium has a molecular weight of 128.14 and a melting point of 273-277°C . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in its evaluation .

Safety And Hazards

Tert-Butylcyclopentadienyl-lithium is a flammable solid and in contact with water, it releases flammable gas. It may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage .

properties

IUPAC Name

lithium;5-tert-butylcyclopenta-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13.Li/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXWDGHNZTWBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)[C-]1C=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium tert-butylcyclopentadienide

CAS RN

50356-03-1
Record name Lithium tert-butylcyclopentadienide
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Synthesis routes and methods

Procedure details

To a solution of 4.18 g (39.4 mmol) 6,6-dimethylfulvene in 80 mL diethylether at 0° C. were added 22.9 mL of a 1.72M (39.4 mmol) methyl lithium solution in ether. The resulting slurry was stirred several days, then filtered, washed with pentane and dried under vacuum.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
39.4 mmol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butylcyclopentadienyl-lithium
Reactant of Route 2
tert-Butylcyclopentadienyl-lithium
Reactant of Route 3
tert-Butylcyclopentadienyl-lithium
Reactant of Route 4
tert-Butylcyclopentadienyl-lithium
Reactant of Route 5
tert-Butylcyclopentadienyl-lithium
Reactant of Route 6
tert-Butylcyclopentadienyl-lithium

Citations

For This Compound
24
Citations
VV Ivanov, JC Hierso, R Amardeil, P Meunier - Organometallics, 2006 - ACS Publications
Several monosubstituted-cyclopentadienyl anions (A-Li) and [1,2-bis(diphenylphosphino)-4-tert-butylcyclopentadienyl]lithium (B-Li) react with FeCl 2 to afford a novel class of …
Number of citations: 39 pubs.acs.org
RP Hughes, AS Kowalski - Organometallics, 1998 - ACS Publications
The previously reported η 5 -oxocyclohexadienyl complexes [Ru(C 5 Me 5 )(2−6-η-C 5 H 5 CO)] (5) and [Ru(C 5 Me 5 )(2−6-η-2,6-C 5 t Bu 2 H 3 CO)] (6) have been prepared in better …
Number of citations: 9 pubs.acs.org
H Sitzmann, G Wolmershäuser - Zeitschrift für anorganische …, 1995 - Wiley Online Library
… The solution of 1,3-di-tert-butylcyclopentadienyl lithium was allowed to cool to room temperature and subsequently added dropwise to a magnetically stirred suspension of 3.53 g (1 1.2 …
Number of citations: 16 onlinelibrary.wiley.com
JA Ewen, MJ Elder - Ziegler Catalysts: Recent Scientific Innovations and …, 1995 - Springer
… Then 3.6 g (30 mmol) of tert-butylcyclopentadienyllithium isolated from reaction of 6,6-dimethylfulvene and methyllithium [6] were added as a 1 molll solution in THF to the Me2Si(Flu)CI …
Number of citations: 4 link.springer.com
G Erker, T Muehlenbernd, R Benn, A Rufinska… - …, 1986 - ACS Publications
(Butadiene) bis (rj-íerí-butylcyclopentadienyl) zirconium has been obtained by reacting (ij-C5H4CMe3) 2ZrCl2 (3) with (butadiene) magnesium. The (diene) zirconium complex exists in …
Number of citations: 23 pubs.acs.org
S Mom, M Beaupérin, D Roy, S Royer… - Inorganic …, 2011 - ACS Publications
… To a stirred suspension of FeCl 2 (0.60 g, 4.7 mmol) in 15 mL of THF at −80 C was added a solution of diisopropylphosphanyl-3-tert-butylcyclopentadienyl lithium 8 (2.30 g, 9.4 mmol) in …
Number of citations: 35 pubs.acs.org
D Roy, S Mom, D Lucas, H Cattey… - … A European Journal, 2011 - Wiley Online Library
… 1,2-bis(diphenylphosphino)-4-tert-butylcyclopentadienyl lithium (5.60 g, 11.3 mmol) in THF (… solution of di-isopropylphosphino-3-tert-butylcyclopentadienyl lithium (2.65 g, 10.8 mmol) in …
N Jaeger - 2011 - search.proquest.com
The synthesis of benzoyl-tert-butyl cyclopentadiene, tert-butyl-(2-methyl-2-propenyl) cyclopentadiene, and tert-butyl-(2-methyl-2-propenyl) cyclopentadienyl lithium are described here in…
Number of citations: 0 search.proquest.com
DW Norman, MJ Ferguson, JM Stryker - Organometallics, 2004 - ACS Publications
Thermally stable chromium(II) dicarbonyl complexes bearing substituted η 3 -allyl and η 5 -cyclopentadienyl ligands have been prepared via oxidative addition of the allyl bromide to tris(…
Number of citations: 9 pubs.acs.org
JM Shamberg - 2014 - search.proquest.com
… Synthesis of tert-butylcyclopentadienyl lithium 5 … Synthesis of tert-butylcyclopentadienyl lithium (5). … The next step in the sequence is the synthesis of tert-butylcyclopentadienyl lithium (5). …
Number of citations: 2 search.proquest.com

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